N-allyl-2-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-1-hydrazinecarbothioamide
Description
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Properties
IUPAC Name |
1-[[2-(5-methyl-1-phenylpyrazol-4-yl)acetyl]amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-3-9-17-16(23)20-19-15(22)10-13-11-18-21(12(13)2)14-7-5-4-6-8-14/h3-8,11H,1,9-10H2,2H3,(H,19,22)(H2,17,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLWVCXGBVDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)CC(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123356 | |
| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-acetic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318238-16-3 | |
| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-acetic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318238-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-acetic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-allyl-2-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-1-hydrazinecarbothioamide, a compound characterized by its unique hydrazinecarbothioamide structure, has garnered attention for its diverse biological activities. This article presents a detailed examination of its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 329.42 g/mol. Its structure features a hydrazinecarbothioamide moiety linked to an allyl group and a pyrazole derivative. The compound's unique structure contributes to its biological activity.
Biological Activities
1. Antitumor Activity
Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance, pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines, including those resistant to conventional chemotherapy. Specifically, in vitro studies indicated that this compound could induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231, particularly when used in combination with doxorubicin, enhancing the overall cytotoxic effect .
2. Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial effects of this compound have also been investigated. Pyrazole derivatives are known for their ability to combat bacterial infections, showing efficacy against various strains. Studies highlight the potential of this compound to act as an antimicrobial agent, which could be beneficial in treating infections caused by resistant bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole ring significantly influence biological activity. For example, modifications that enhance electron density or steric hindrance can lead to improved binding affinity to target proteins involved in tumor growth or inflammation .
Case Studies
Case Study 1: Breast Cancer Cell Lines
A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The combination of N-allyl derivatives with doxorubicin resulted in a significant reduction in cell viability, suggesting a synergistic effect .
Case Study 2: Inflammatory Models
In animal models of inflammation, N-allyl derivatives demonstrated a marked reduction in edema and inflammatory markers when administered alongside standard anti-inflammatory medications. This supports the potential use of this compound as an adjunct therapy for inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Effective against resistant bacterial strains |
Table 2: Structure Activity Relationship Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
